molecular formula C11H16N2O4S B566677 Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate CAS No. 1246549-82-5

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Cat. No.: B566677
CAS No.: 1246549-82-5
M. Wt: 272.319
InChI Key: ADGORCZRAITKCG-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is an organic compound with the molecular formula C11H16N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate typically involves multiple steps:

    Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is done by reacting the thiazole derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free amine.

Scientific Research Applications

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate depends on its specific application. In biological systems, the compound can act as an enzyme inhibitor or receptor ligand. The Boc-protected amino group allows for selective interactions with specific molecular targets, while the thiazole ring can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate can be compared with other thiazole derivatives:

    Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the thiazole ring.

    Ethyl 2-amino-1,3-thiazole-5-carboxylate: Lacks the Boc-protecting group, making it more reactive.

    2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid: Similar structure but without the ethyl ester group.

These compounds share similar chemical properties but differ in their reactivity and specific applications, highlighting the unique features of this compound.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-9(14)8-12-6-7(18-8)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGORCZRAITKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677532
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246549-82-5
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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